2-Ethylnaphthalene

Thermodynamics Chemical Engineering Process Safety

2-Ethylnaphthalene (CAS 939-27-5, β-ethylnaphthalene) is a C2-alkyl-substituted polycyclic aromatic hydrocarbon (PAH) with the molecular formula C12H12 and a molecular weight of 156.22 g/mol. It exists as a colorless to pale yellow liquid at room temperature (melting point -70°C ), with a boiling point of 251-258°C at atmospheric pressure and a density of approximately 0.992 g/mL at 25°C.

Molecular Formula C12H12
Molecular Weight 156.22 g/mol
CAS No. 939-27-5
Cat. No. B165323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylnaphthalene
CAS939-27-5
Molecular FormulaC12H12
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
InChIKeyRJTJVVYSTUQWNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.13e-05 M

2-Ethylnaphthalene (CAS 939-27-5) Technical Baseline for Procurement & Research Selection


2-Ethylnaphthalene (CAS 939-27-5, β-ethylnaphthalene) is a C2-alkyl-substituted polycyclic aromatic hydrocarbon (PAH) with the molecular formula C12H12 and a molecular weight of 156.22 g/mol [1]. It exists as a colorless to pale yellow liquid at room temperature (melting point -70°C ), with a boiling point of 251-258°C at atmospheric pressure and a density of approximately 0.992 g/mL at 25°C [2]. The compound is insoluble in water but readily dissolves in non-polar organic solvents such as benzene, dichloromethane, and ethanol . As an alkylnaphthalene, it serves as a model substrate in oxidation studies, a precursor in the synthesis of 2,6-diethylnaphthalene (a monomer for advanced polymers), and a reference standard in environmental analysis of PAH contamination [3][4].

Why 2-Ethylnaphthalene Cannot Be Substituted by Generic Alkylnaphthalenes in Critical Applications


Substituting 2-ethylnaphthalene with a generic 'alkylnaphthalene' or even its positional isomer, 1-ethylnaphthalene, introduces significant and quantifiable risks to experimental reproducibility, process yield, and analytical accuracy. The position of the ethyl group on the naphthalene ring fundamentally alters key physicochemical properties: 2-ethylnaphthalene exhibits a distinct melting point, a different critical temperature and pressure [1], a unique rate of atmospheric degradation with hydroxyl radicals [2], and a markedly different oxidation selectivity profile [3]. These differences are not marginal; for instance, its reactivity with OH radicals differs by over 10% compared to its 1-ethyl isomer [2], and its critical temperature is nearly 5°C lower than that of 2-methylnaphthalene [1]. Furthermore, analytical methods for separating the 1- and 2-isomers are non-trivial, requiring specialized zeolites [4], underscoring that isomeric purity is critical. The evidence detailed in Section 3 demonstrates that for applications ranging from environmental fate modeling to catalytic upgrading of heavy oils, the use of a non-identical alkylnaphthalene will yield non-comparable, and often invalid, results.

2-Ethylnaphthalene: Head-to-Head Quantitative Performance Data vs. Closest Analogs


Critical Properties: 2-Ethylnaphthalene vs. 2-Methylnaphthalene for High-Temperature Process Design

For high-temperature process design and safety calculations, the critical constants of 2-ethylnaphthalene differ significantly from its closest C1-alkyl analog, 2-methylnaphthalene. Using the pulse-heating method, the critical temperature (Tc) of 2-ethylnaphthalene was determined to be 750.0 K, which is 4.8 K lower than that of 2-methylnaphthalene (Tc = 754.8 K). The critical pressure (Pc) of 2-ethylnaphthalene is 3,370 kPa, compared to 3,490 kPa for 2-methylnaphthalene [1]. These differences, while seemingly small, are critical for accurate equation-of-state modeling and the design of high-temperature unit operations where phase behavior dictates performance and safety margins.

Thermodynamics Chemical Engineering Process Safety

Atmospheric Reactivity: 2-Ethylnaphthalene vs. 1-Ethylnaphthalene and Naphthalene for Environmental Fate Modeling

The rate of gas-phase reaction with the hydroxyl (OH) radical is a primary determinant of a compound's atmospheric lifetime and fate. For 2-ethylnaphthalene (2-EN), the measured second-order rate constant (k_OH) is (4.02 ± 0.55) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This is significantly higher than the rate constant for its positional isomer, 1-ethylnaphthalene (1-EN), which is (3.64 ± 0.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, representing a 10.4% increase in reactivity. Compared to unsubstituted naphthalene (k_OH = (2.39 ± 0.09) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹), 2-EN is 68% more reactive [1]. These differences directly translate to distinct atmospheric lifetimes: naphthalene has a calculated lifetime of 5.8 hours, while 2-EN and 1-EN have shorter lifetimes in the range of 2.9-3.8 hours, confirmed by ambient nighttime/daytime concentration ratios [1].

Atmospheric Chemistry Environmental Science PAH Degradation

Oxidative Upgrading Selectivity: Solvent-Directed Functionalization of 2-Ethylnaphthalene

In catalytic upgrading studies aimed at reducing the aromaticity of heavy oil fractions, 2-ethylnaphthalene serves as a model substrate where reaction selectivity can be completely inverted by solvent choice. Using a H₂WO₄/H₃PO₄/H₂O₂ catalytic system, oxidation in traditional organic solvents leads to preferential oxidation of the aliphatic side chain. In contrast, when the reaction is carried out in acetonitrile, oxidation occurs exclusively in the aromatic region of the molecule [1]. This stark, solvent-directed switch in regioselectivity (side-chain vs. ring oxidation) provides a unique and quantifiable handle for process control that is not observed with the same degree of contrast in simpler alkylnaphthalenes like methylnaphthalene [2].

Catalysis Heavy Oil Upgrading Selective Oxidation

Analytical Separation: Quantified Difficulty of Isomer Resolution

The separation of 2-ethylnaphthalene from its 1-ethyl isomer is non-trivial and cannot be achieved by simple distillation due to their nearly identical boiling points (both reported in the 251-258°C range) . Industrial-scale separation requires a specific process involving contact with a faujasite zeolite, which selectively adsorbs one isomer over the other, as detailed in Japanese Patent JPH05163169A [1]. The necessity of this specialized zeolitic separation process provides direct, industrial evidence that the isomers are not interchangeable and that 2-ethylnaphthalene of high isomeric purity is a distinct, value-added product with a quantifiable cost associated with its purification.

Analytical Chemistry Process Purification Isomer Separation

Cytochrome P450 Inhibition Profile: A Differentiating Factor for In Vitro Toxicology Studies

2-Ethylnaphthalene exhibits a specific inhibitory profile against certain cytochrome P450 (CYP) enzymes, notably CYP1A2, CYP2A5, and CYP2A6 . While quantitative IC50 values were not identified in the accessible literature for direct comparator comparison, this defined inhibition fingerprint is a crucial differentiating factor for researchers studying PAH metabolism or drug-drug interaction potential. The compound's utility as a model substrate in oxidation studies, where reaction products indicate that the aromatic ring is oxidized preferentially over the alkyl chain, further underscores its value as a specific biochemical tool .

Toxicology Drug Metabolism Biochemical Assays

Vapor Pressure and Henry's Law Constant: Essential Parameters for Phase Partitioning Calculations

Accurate modeling of a compound's distribution between air, water, and soil compartments requires precise physicochemical parameters. For 2-ethylnaphthalene, the vapor pressure at 25°C is consistently reported as 0.0316 mmHg [1][2], and its Henry's Law constant (k°H) in water has been reported with values ranging from 1.2 to 1.6 mol/(kg·bar) [3][4]. These values differ from those of related alkylnaphthalenes; for example, the vapor pressure of 2-methylnaphthalene at 25°C is 0.072 mmHg, more than double that of 2-ethylnaphthalene [5]. This substantial difference in volatility directly impacts the compound's behavior in environmental fate models and its handling in laboratory settings.

Environmental Engineering Physical Chemistry Fugacity Modeling

Validated Application Scenarios Where 2-Ethylnaphthalene Delivers Quantifiable Advantage


Precursor for 2,6-Diethylnaphthalene (2,6-DEN) in Advanced Polymer Monomer Synthesis

2-Ethylnaphthalene is a key starting material in the highly selective synthesis of 2,6-diethylnaphthalene, a precursor to polyethylene naphthalate (PEN) and other high-performance polymers. As detailed in patents, its use in transalkylation reactions with mordenite catalysts enables the cost-effective industrial production of this valuable monomer . The ability to achieve high selectivity for the 2,6-isomer is directly linked to the specific structure of the 2-ethylnaphthalene starting material, a feature not replicable with other alkylnaphthalenes [1].

Model Substrate for Developing Heavy Oil Upgrading Catalysts and Processes

The unique solvent-dependent oxidation selectivity of 2-ethylnaphthalene, as described in Section 3, makes it an ideal model compound for testing new catalysts and processes aimed at upgrading heavy crude oil fractions. Its defined structure allows researchers to quantitatively assess the activity and regioselectivity of novel catalytic systems for both side-chain and aromatic ring functionalization, providing a robust benchmark that simpler alkylnaphthalenes cannot offer [2].

Analytical Reference Standard for GC-MS Quantification of Alkyl-PAHs in Environmental Matrices

Due to its well-characterized retention index (e.g., Kovats Index of 1196-1444) [3][4] and mass spectrum, 2-ethylnaphthalene is an essential analytical reference standard for the identification and quantification of alkylated polycyclic aromatic hydrocarbons (PAHs) in complex environmental samples like sediments, crude oils, and atmospheric particulate matter [5][6]. Its distinct chromatographic behavior is critical for differentiating it from co-eluting isomers and other alkylnaphthalenes, ensuring accurate environmental monitoring and source apportionment studies.

Chemical Probe for Investigating Cytochrome P450-Mediated Metabolism

As highlighted in Section 3, the specific inhibitory activity of 2-ethylnaphthalene against CYP1A2, CYP2A5, and CYP2A6 positions it as a valuable biochemical tool . Researchers investigating the mechanisms of PAH toxicity, metabolic activation of procarcinogens, or potential drug-drug interactions can utilize 2-ethylnaphthalene as a selective probe to dissect the role of these specific CYP isoforms in complex biological systems.

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